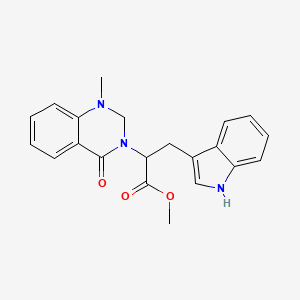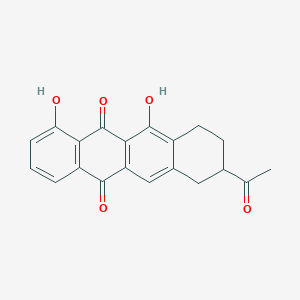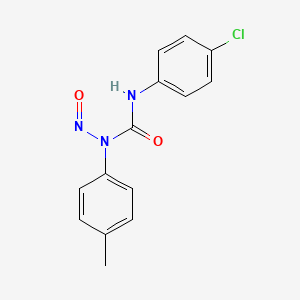![molecular formula C15H11N3O4 B14405022 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one CAS No. 88353-22-4](/img/structure/B14405022.png)
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a nitro group, a pyridinylmethylamino group, and a benzopyran core
Métodos De Preparación
The synthesis of 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one involves multiple steps, typically starting with the preparation of the benzopyran core. One common method involves the reaction of 3-nitrobenzaldehyde with 4-hydroxycoumarin under basic conditions to form the benzopyran core. This intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a suitable catalyst to introduce the pyridinylmethylamino group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process.
Análisis De Reacciones Químicas
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.
Major products formed from these reactions include amino derivatives, substituted benzopyrans, and various functionalized pyridinylmethylamino compounds.
Aplicaciones Científicas De Investigación
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can bind to DNA, altering its structure and function, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound also exhibits anti-angiogenic and DNA cleavage activities.
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide: Used as a pharmaceutical intermediate in the preparation of Venetoclax.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]: Known for its photochromic properties and applications in optical data storage.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propiedades
Número CAS |
88353-22-4 |
|---|---|
Fórmula molecular |
C15H11N3O4 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
3-nitro-4-(pyridin-3-ylmethylamino)chromen-2-one |
InChI |
InChI=1S/C15H11N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)17-9-10-4-3-7-16-8-10/h1-8,17H,9H2 |
Clave InChI |
ROSBHFRJPXLCDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


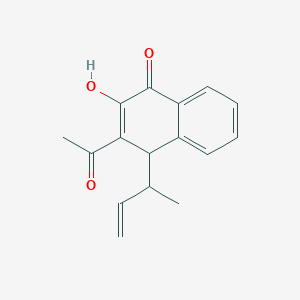

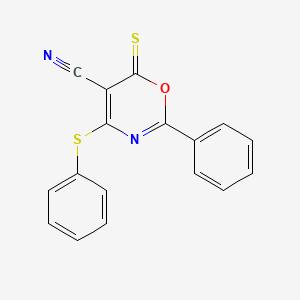

![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
